Home > Products > Screening Compounds P112605 > N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide
N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide - 954605-14-2

N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide

Catalog Number: EVT-2885216
CAS Number: 954605-14-2
Molecular Formula: C21H25N3O5S
Molecular Weight: 431.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) investigated for the treatment of treatment-resistant depression (TRD). It exhibits high binding affinity for the GluN2B subunit allosteric modulatory site (Ki = 4.03–6.3 nM) and selectively inhibits GluN2B receptor function. []

Relevance: While BMS-986169 shares some structural similarities with N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide, such as the presence of aromatic rings and an acetamide group, it differs significantly in its core structure and overall complexity. The research primarily focuses on BMS-986169's distinct pharmacological profile as a GluN2B NAM. [] Therefore, its structural relation to the target compound is limited.

4-((3S,4S)-3-fluoro-1-((R)-1-(4-methylbenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)phenyl dihydrogen phosphate (BMS-986163)

Compound Description: BMS-986163 serves as the phosphate prodrug of BMS-986169, designed to overcome the poor aqueous solubility of the latter. Intravenous administration of BMS-986163 effectively delivers BMS-986169 through cleavage in vivo. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA acts as a selective antagonist for the orexin 2 receptor (OX2). This receptor, alongside orexin 1 (OX1), plays a role in regulating the sleep-wake cycle. []

Relevance: The provided research highlights EMPA as a tool for studying the binding pockets of OX2, particularly in comparison to dual OX antagonists like almorexant. [] Although EMPA shares some structural motifs with N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide, such as the presence of an acetamide group and aromatic rings, their core structures differ. The research focuses on EMPA's specific interaction with the OX2 receptor, and its structural relation to the target compound remains limited. []

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 functions as a selective antagonist for the orexin 1 receptor (OX1). Like OX2, this receptor is involved in regulating arousal and the sleep–wake cycle. []

Relevance: Similar to EMPA, the research utilizes SB-674042 to map the binding pocket of OX1, contrasting its interactions with dual OX antagonists. [] Despite sharing some common structural features with N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide, such as aromatic rings and a carbonyl group, SB-674042 differs significantly in its core structure. The study primarily focuses on SB-674042's specific binding to the OX1 receptor. [] Thus, its structural relationship to the target compound is limited.

N2‐(phenoxyacetyl)‐N‐[4‐(1‐piperidinylcarbonyl)benzyl]glycinamide (Compound 14)

Compound Description: This compound serves as a lead compound in the development of anti-HIV-1 drugs. It is known to inhibit HIV-1 replication by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. []

Relevance: Although Compound 14 and N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide both contain acetamide moieties and aromatic rings, their core structures are distinct. Compound 14's mechanism of action relies on its specific interaction with the HIV-1 MA protein. [] The research does not directly compare its structure or activity to the target compound, therefore its structural relation is limited.

2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (Compound 7)

Compound Description: Identified through a virtual screening process, Compound 7 demonstrates potent antiviral activity against HIV-1. It directly interacts with the HIV-1 MA protein, competing with PI(4,5)P2 for binding, ultimately disrupting viral assembly. []

Relevance: Despite both compounds containing acetamide moieties, Compound 7 and N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide differ significantly in their core structures and overall complexity. The research focuses on Compound 7's specific antiviral activity against HIV-1 through its interaction with the MA protein. [] Hence, its structural relationship to the target compound is limited.

4-(2‐chlorophenyl)‐N‐[(2‐{[(propan‐2‐yl)sulfamoyl]methyl}phenyl)methyl]piperazine‐1‐carboxamide (Compound 6)

Compound Description: This compound emerged as a promising non-acidic mPGES-1 (microsomal prostaglandin E2 synthase-1) inhibitor with an IC50 value of 1.2 μM. [] It was identified through a multi-step virtual screening protocol targeting mPGES-1, a potential therapeutic target for inflammatory diseases and certain cancers.

Relevance: Compound 6 exhibits significant structural similarities with N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide. Both compounds share a sulfamoylphenyl acetamide core structure. The difference lies in the substituents attached to the sulfamoyl nitrogen atom. In N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide, the nitrogen is linked to a substituted pyrrolidinone ring, whereas in Compound 6, it is connected to a substituted piperazine ring. [] This structural similarity suggests that these compounds might share a similar mode of action or target a related family of proteins.

N‐(4‐methoxy‐3‐{[4‐(6‐methyl‐1,3‐benzothiazol‐2‐yl)phenyl]sulfamoyl}phenyl)acetamide (Compound 8)

Compound Description: Identified through the same virtual screening protocol as Compound 6, Compound 8 also acts as a non-acidic mPGES-1 inhibitor with an IC50 value of 1.3 μM. [] It provides a novel scaffold for inhibiting mPGES-1.

Overview

N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound notable for its structural features and potential biological activities. This compound is characterized by the presence of a sulfonamide functional group, a pyrrolidinone core, and an ethoxy-substituted phenyl group. The unique arrangement of these functional groups suggests a promising profile for medicinal chemistry applications, including antitumor and anti-inflammatory properties, as well as potential neuroprotective effects due to the pyrrolidinone structure .

Source and Classification

The compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities. It can be classified under organic compounds with specific applications in medicinal chemistry due to its structural characteristics that allow for interactions with various biological targets .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide typically involves several key steps:

  1. Formation of the Pyrrolidinone Ring: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  2. Introduction of the Ethoxyphenyl Group: This step often utilizes nucleophilic substitution reactions where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.
  3. Attachment of the Sulfonamide Moiety: This is accomplished through an amide coupling reaction, often using carbodiimides or similar reagents to facilitate the formation of the amide bond.
  4. Final Acetylation: The final step involves acetylating the amine to yield the desired compound.
Molecular Structure Analysis

Structure and Data

The molecular formula for N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is C22H28N2O4S, with a molecular weight of approximately 416.5 g/mol. The structure features:

  • Pyrrolidinone Core: A five-membered ring containing nitrogen contributing to its biological activity.
  • Sulfonamide Group: Enhances solubility and biological interactions.
  • Ethoxy Group: Increases lipophilicity, potentially improving pharmacokinetic properties.

A detailed structural representation can be derived from its chemical formula, showing how these components interact within the compound .

Chemical Reactions Analysis

Reactions and Technical Details

N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions typical for sulfonamide derivatives:

  1. Oxidation: Under certain conditions, it can be oxidized to form sulfonic acids or other derivatives.
  2. Reduction: The compound may also participate in reduction reactions leading to amine derivatives.
  3. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, releasing the corresponding amine and acid.
Mechanism of Action

Process and Data

The mechanism of action for N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may modulate the activity of these targets, leading to various biological effects including:

  • Antitumor Activity: Potentially through inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects: By targeting inflammatory pathways at the cellular level.

Understanding these interactions is crucial for optimizing its therapeutic profile and identifying any off-target effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide include:

  • Molecular Weight: Approximately 416.5 g/mol
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
    These properties are essential for understanding how the compound behaves under different conditions, influencing its stability and reactivity .
Applications

Scientific Uses

N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide has several potential applications in scientific research:

  1. Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting cancer and inflammation.
  2. Biological Studies: Investigated for its interactions with biological macromolecules, providing insights into cellular processes.
  3. Drug Development: Potentially used in formulating drugs with improved efficacy and reduced side effects due to its unique structural features.

This compound represents a significant interest in ongoing research aimed at discovering novel therapeutic agents based on its unique chemical structure and biological activity profile.

Properties

CAS Number

954605-14-2

Product Name

N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide

IUPAC Name

N-[4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide

Molecular Formula

C21H25N3O5S

Molecular Weight

431.51

InChI

InChI=1S/C21H25N3O5S/c1-3-29-19-8-6-18(7-9-19)24-14-16(12-21(24)26)13-22-30(27,28)20-10-4-17(5-11-20)23-15(2)25/h4-11,16,22H,3,12-14H2,1-2H3,(H,23,25)

InChI Key

RGSBXQRQWXHXHA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.